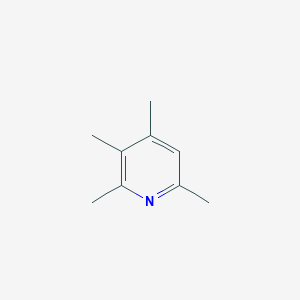
2,3,4,6-Tetramethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,6-Tetramethylpyridine is an organic compound with the molecular formula C9H13N. It is a derivative of pyridine, characterized by the presence of four methyl groups attached to the 2nd, 3rd, 4th, and 6th positions of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetramethylpyridine typically involves the alkylation of pyridine derivatives. One common method is the reaction of pyridine with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out under controlled conditions to ensure selective methylation at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .
化学反应分析
Types of Reactions: 2,3,4,6-Tetramethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
科学研究应用
2,3,4,6-Tetramethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
作用机制
The mechanism of action of 2,3,4,6-Tetramethylpyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple methyl groups enhances its lipophilicity, allowing it to easily penetrate cell membranes. It can modulate the activity of specific enzymes by binding to their active sites, thereby influencing various biochemical pathways .
相似化合物的比较
2,2,6,6-Tetramethylpiperidine: Another methylated derivative of pyridine, known for its use as a hindered base in organic synthesis.
2,3,5,6-Tetramethylpyridine: Similar to 2,3,4,6-Tetramethylpyridine but with different methyl group positions, leading to distinct chemical properties.
Uniqueness: this compound is unique due to its specific methylation pattern, which imparts distinct steric and electronic effects. This makes it particularly useful in selective catalytic reactions and as a precursor for synthesizing complex organic molecules .
生物活性
2,3,4,6-Tetramethylpyridine (TMP) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on extensive research findings.
This compound is synthesized through various methods involving the alkylation of pyridine derivatives. The most common synthesis route includes the reaction of 3,5-lutidine with aliphatic alcohols under specific conditions to yield high-purity TMP. The yields reported in studies vary, with notable methods achieving over 90% selectivity for the desired compound .
Antioxidant Activity
TMP has been identified as a potent antioxidant. It exhibits the ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in protecting cells from damage induced by reactive oxygen species (ROS) during various pathological conditions .
Anti-inflammatory Effects
Research indicates that TMP can modulate inflammatory responses. In vitro studies have demonstrated its effectiveness in reducing pro-inflammatory cytokines in macrophages and other immune cells. This suggests potential applications in treating inflammatory diseases such as arthritis and asthma .
Anticancer Properties
The compound has shown promise in cancer research, particularly in inhibiting the proliferation of certain cancer cell lines. Studies have reported that TMP can induce apoptosis in melanoma cells and reduce tumor growth in animal models . The mechanisms involve modulation of key signaling pathways associated with cell survival and proliferation.
Case Studies
- Melanoma Cell Study : In a co-culture system involving melanoma and keratinocytes, TMP was found to significantly inhibit melanogenesis and inflammation induced by ultraviolet A (UVA) exposure. This highlights its potential as a protective agent against UV-induced skin damage .
- Oxidative Stress Model : In a study assessing the effects of TMP on oxidative stress-induced cellular damage, it was observed that TMP treatment led to a marked decrease in cell death and an increase in cell viability compared to untreated controls. The study concluded that TMP's antioxidant properties play a crucial role in cellular protection .
The biological activity of TMP can be attributed to several mechanisms:
- Free Radical Scavenging : TMP acts as a free radical scavenger, neutralizing harmful ROS and preventing oxidative damage.
- Cytokine Modulation : It influences the expression of various cytokines involved in inflammation, thereby exerting anti-inflammatory effects.
- Apoptosis Induction : In cancer cells, TMP activates apoptotic pathways, leading to programmed cell death.
Research Findings Summary Table
属性
CAS 编号 |
20820-82-0 |
|---|---|
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC 名称 |
2,3,4,6-tetramethylpyridine |
InChI |
InChI=1S/C9H13N/c1-6-5-7(2)10-9(4)8(6)3/h5H,1-4H3 |
InChI 键 |
QBSVEFGWBSANTE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















